molecular formula C13H19NO4 B1338047 Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate CAS No. 56003-06-6

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate

Cat. No. B1338047
CAS RN: 56003-06-6
M. Wt: 253.29 g/mol
InChI Key: SVBYEXVSRYCLDO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate is a chemical compound with the empirical formula C13H19NO4 . It is a solid substance and is also known as Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride .


Molecular Structure Analysis

The molecular weight of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate is 253.29 . The SMILES string representation is NC(CC(OCC)=O)C1=CC=C(OC)C=C1OC . The InChI string is 1S/C13H19NO4/c1-4-18-13(15)8-11(14)10-6-5-9(16-2)7-12(10)17-3/h5-7,11H,4,8,14H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate is a solid substance . The molecular weight of this compound is 253.29 . The hydrochloride form of this compound has a molecular weight of 289.76 .

Scientific Research Applications

Polymorphism Studies

One study focused on the polymorphism of a closely related investigational pharmaceutical compound, showcasing the challenges in analytical and physical characterization using spectroscopic and diffractometric techniques (Vogt et al., 2013). Although not directly about Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, this research highlights the importance of understanding polymorphic forms in the development of pharmaceuticals.

Cardioselective Beta-Blockers

Research into cardioselective beta-adrenergic blocking agents led to the synthesis of compounds featuring the (3,4-dimethoxyphenethyl)amino group, demonstrating significant cardioselectivity (Hoefle et al., 1975). This study underscores the potential of structurally related compounds in therapeutic applications.

Enantiomeric Purity and Enzymatic Resolution

A process involving the enzymatic resolution of a derivative to achieve high enantiomeric purity highlights the role of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate in synthetic organic chemistry (Fadnavis et al., 2006). This is crucial for the production of pharmaceuticals where enantiomeric purity can affect drug efficacy and safety.

Photoluminescent Materials

The electrooxidation of a thiophene derivative provided insights into a new class of photoluminescent materials (Ekinci et al., 2000). Although the compound is not Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, the study showcases the potential of related chemical structures in developing new materials with unique properties.

Radical Cyclization Reactions

Research into radical cyclization reactions catalyzed by nickel(I) highlights the synthetic utility of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate derivatives in organic synthesis (Esteves et al., 2005). This work contributes to the development of novel synthetic pathways in organic chemistry.

CO2 Capture and Utilization

The kinetics of CO2 with primary and tertiary amines, including derivatives similar to Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, have implications for CO2 capture technologies (Kadiwala et al., 2012). This research is pivotal for environmental chemistry and the development of sustainable technologies.

Inhibition of Steel Corrosion

A study on the inhibition of mild steel corrosion by newly synthesized diamine derivatives demonstrates the potential industrial application of compounds structurally related to Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate (Herrag et al., 2010). This highlights its relevance in materials science and corrosion engineering.

Antiproliferative Activity

Compounds based on the 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene scaffold, related to Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate, were designed with strong antiproliferative activity, indicating potential in anticancer drug development (Romagnoli et al., 2014).

Safety And Hazards

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate is classified as a combustible solid . The flash point is not applicable . For safety, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .

properties

IUPAC Name

ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBYEXVSRYCLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510534
Record name Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate

CAS RN

56003-06-6
Record name Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Todorovic, E Awuah, S Albu, C Ozimok… - Organic …, 2011 - ACS Publications
Palladium complexes incorporating ligands based on a 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phosphaadamantanyl scaffold were used to catalyze the arylation of ethyl cyanoacetate, …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk

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